
1-(3-Chloro-5-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-fluorophenyl group.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-5-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-5-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s psychoactive properties make it a subject of interest in neurochemical studies and the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a treatment for certain neurological disorders.
Industry: It is used in the synthesis of other chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)piperazine involves its interaction with various molecular targets in the brain. It is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways. This interaction can lead to alterations in mood, perception, and cognition, which are characteristic of its psychoactive effects .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-fluorophenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the chlorine substituent.
1-(3-Chlorophenyl)piperazine: Similar but lacks the fluorine substituent.
1-(4-Chlorophenyl)piperazine: Similar but with the chlorine substituent at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in terms of its specific substituent pattern and resulting effects.
Propriétés
Formule moléculaire |
C10H12ClFN2 |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
1-(3-chloro-5-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 |
Clé InChI |
PKDKJLKTJUZWPP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



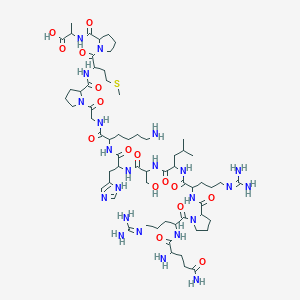
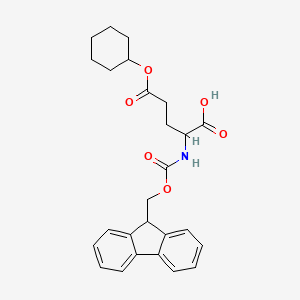
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)
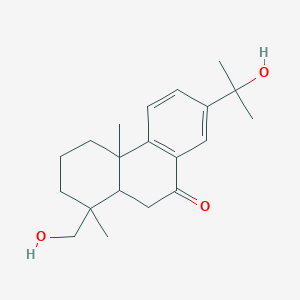

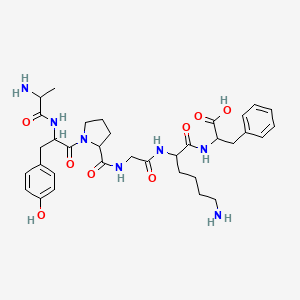

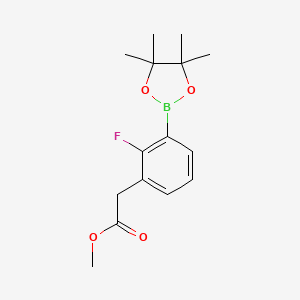


![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
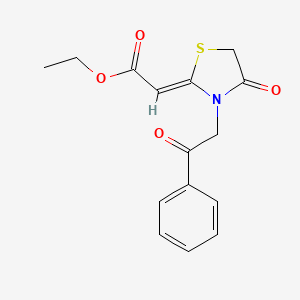
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
